molecular formula C17H16N2 B8382101 N,N-Dimethyl-4-(quinolin-6-yl)aniline

N,N-Dimethyl-4-(quinolin-6-yl)aniline

Cat. No.: B8382101
M. Wt: 248.32 g/mol
InChI Key: SSUNTPKEXSZXNG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(quinolin-6-yl)aniline is an aromatic amine derivative featuring a quinoline moiety linked to a dimethyl-substituted aniline group. This compound belongs to a class of molecules with applications in optoelectronics, fluorescence sensing, and organic synthesis. Its structure combines electron-donating dimethylamino groups with the electron-deficient quinoline system, enabling unique electronic properties such as intramolecular charge transfer (ICT) .

Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

N,N-dimethyl-4-quinolin-6-ylaniline

InChI

InChI=1S/C17H16N2/c1-19(2)16-8-5-13(6-9-16)14-7-10-17-15(12-14)4-3-11-18-17/h3-12H,1-2H3

InChI Key

SSUNTPKEXSZXNG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The following table summarizes key structural analogs and their properties:

Compound Name Structural Variation vs. Target Compound Molar Mass (g/mol) Fluorescence Quantum Yield (ΦF) Synthesis Yield Key Reference
N,N-Dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline Quinoline replaced with thiophene 255.38 Not reported 68%
N,N-Diphenyl-4-(quinolin-6-yl)aniline Dimethylamino replaced with diphenylamino 393.47 Not reported 88.4%
N,N-Dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline Ethynyl spacer between quinoline and aniline 316.40 Temperature-dependent TICT emission Not reported
N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline Quinoline replaced with pyrimidoindazole 382.45 0.068 Not reported

Key Observations :

  • Heterocyclic Substitutions: Replacing quinoline with thiophene (as in ) or pyrimidoindazole (as in ) alters absorption/emission profiles and reduces conjugation, impacting fluorescence properties.
  • Spacer Groups : Ethynyl linkers (e.g., ) enable extended π-conjugation, facilitating twisted intramolecular charge transfer (TICT) with mega-Stokes shifts (>150 nm).

Optical and Fluorescence Properties

  • Quantum Yields : Pyrimidoindazole derivatives (e.g., compound 4e ) exhibit ΦF up to 0.068, while TICT-based ethynyl analogs show temperature-dependent intensification, making them suitable for ratiometric thermometry .
  • Absorption/Emission Shifts : Stokes shifts vary significantly; the ethynyl-linked compound exhibits shifts >150 nm due to TICT, whereas simpler analogs (e.g., ) display smaller shifts (~50–80 nm).

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